5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde
Overview
Description
5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde, commonly known as 5-Cl-2-CBBA, is a type of chlorinated benzaldehyde derivative that has a wide range of applications in organic synthesis and medicinal chemistry. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals. In addition, it has been studied for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and antifungal agent.
Scientific Research Applications
Catalytic Applications and Organic Synthesis
Oxidation of Benzyl Alcohol : Research has demonstrated the importance of benzaldehyde derivatives in catalysis, particularly in the oxidation of benzyl alcohol to benzaldehyde, a crucial intermediate in cosmetics, perfumery, and pharmaceutical industries. Enhancements in catalytic methods for this transformation have been achieved through various catalysts, including sulfated Ti-SBA-15 and palladium-supported boron-doped hollow carbon spheres, highlighting the compound's role in eco-friendly oxidation processes and efficient synthesis routes (Rajesh Sharma et al., 2012) (Vilas Ravat et al., 2012).
Lewis Acid Catalysis : Metal-organic frameworks with exposed coordination sites have been explored for their catalytic activity in the conversion of aldehydes and ketones, demonstrating the potential of benzaldehyde derivatives in facilitating size-selective Lewis acid catalysis and contributing to the development of selective synthetic pathways (S. Horike et al., 2008).
Enzyme Catalyzed Asymmetric Synthesis : The synthesis of imidazole derivatives, an important synthon for the preparation of biologically active compounds, illustrates the application of benzaldehyde derivatives in enzyme-catalyzed reactions. This showcases their role in producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry (A. Davood et al., 2008).
properties
IUPAC Name |
5-chloro-2-[(2-chlorophenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-5-6-14(11(7-12)8-17)18-9-10-3-1-2-4-13(10)16/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWQGKXPTBTDOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358388 | |
Record name | 5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde | |
CAS RN |
590359-98-1 | |
Record name | 5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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